Mouse IDO1 Cellular Inhibition Potency
In a mouse IDO1 cellular assay (P815 cells transfected with mouse IDO1), (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine demonstrated an IC₅₀ of 13 nM for inhibiting L-kynurenine production [1]. For comparison, the clinical-stage IDO1 inhibitor Epacadostat exhibits IC₅₀ values ranging from 10 nM (human IDO1 biochemical assay) to 52.4 nM (mouse IDO1 cellular assay) [2]. Navoximod, another clinical candidate, shows an IC₅₀ of 38 nM against IDO1 . A structurally related indole-imidazole IDO1 inhibitor (compound 12f) demonstrates an IC₅₀ of 160 nM (0.16 µM) [3]. The 13 nM potency positions this compound within the high-potency range of preclinical IDO1 inhibitors, with activity in the same nanomolar tier as clinical candidates while offering a distinct chemotype.
| Evidence Dimension | IDO1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Epacadostat: 10-52.4 nM; Navoximod: 38 nM; Indole-imidazole derivative 12f: 160 nM |
| Quantified Difference | Comparable to Epacadostat (within 1.3-4x difference); 2.9x more potent than Navoximod; 12.3x more potent than compound 12f |
| Conditions | Mouse IDO1 transfected in P815 cells; L-Kyn level reduction measured by HPLC after 16 hrs |
Why This Matters
A 13 nM cellular IC₅₀ indicates that the compound achieves nanomolar potency in a physiologically relevant cell-based system, making it suitable for preclinical proof-of-concept studies where mouse models are employed.
- [1] BindingDB. (2025). BDBM50514753: IC₅₀ = 13 nM (mouse IDO1 transfected in P815 cells). View Source
- [2] MedChemExpress. (2025). Epacadostat Data Sheet: IC₅₀ = 52.4 nM (mouse IDO1). View Source
- [3] A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as IDO1 Inhibitors. (2021). IC₅₀ = 0.16 µM. View Source
